3-(2-Bromoethyl)phenol

Description

BenchChem offers high-quality 3-(2-Bromoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

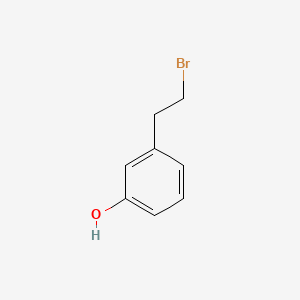

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGNESVRGGEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341323 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52059-50-4 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Bromoethyl)phenol CAS 52059-50-4 chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Bromoethyl)phenol (CAS 52059-50-4)[1]

Executive Summary 3-(2-Bromoethyl)phenol (CAS 52059-50-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a reactive alkyl bromide tethered at the meta position.[1] This "ambident" reactivity profile—combining a nucleophilic phenol with an electrophilic alkyl halide—makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for central nervous system (CNS) agents and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, synthetic pathways, handling protocols to prevent self-polymerization, and its application in medicinal chemistry.[1][2]

Part 1: Chemical Identity & Physical Properties[3][4][5]

The meta-substitution pattern of 3-(2-Bromoethyl)phenol offers a unique geometric vector compared to the more common para-isomers (e.g., tyrosol derivatives), allowing for the construction of bent or non-linear pharmacophores.[1]

Table 1: Physicochemical Profile

| Property | Data | Note |

| CAS Number | 52059-50-4 | |

| IUPAC Name | 3-(2-Bromoethyl)phenol | |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; crystallizes slowly.[1][3][4][5][6] |

| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, THF, Ethyl Acetate, Alcohols | Limited water solubility; soluble in aqueous base (phenoxide formation).[2] |

| pKa (Phenol) | ~9.9 | Typical for alkyl-substituted phenols.[1] |

| Stability | Hygroscopic; Light Sensitive | Darkens upon oxidation; prone to self-alkylation at high pH.[1][2] |

Part 2: Structural Analysis & Reactivity Profile

The core challenge and utility of 3-(2-Bromoethyl)phenol lie in its dual functionality. It is an internal nucleophile-electrophile system .[1][2]

-

The Phenolic Hydroxyl (Nucleophile): Under basic conditions (pH > 10), the phenol deprotonates to form a phenoxide anion.

-

The Alkyl Bromide (Electrophile): The carbon-bromine bond is susceptible to S_N2 attack.

Critical Reactivity Hazard: Self-Alkylation (Polymerization) If the compound is stored in basic media or heated without protection, the phenoxide of one molecule can attack the alkyl bromide of another, leading to the formation of poly(ether) oligomers.

-

Prevention: Store in slightly acidic conditions or as a protected derivative (e.g., TBDMS ether) if long-term storage is required.[2]

Diagram 1: Reactivity & Divergence Map

This diagram illustrates the competing pathways and the strategic protection required to direct reactivity.[2]

Caption: Divergent reactivity pathways. Direct base treatment risks polymerization; silyl protection isolates the electrophilic reactivity for controlled synthesis.[2]

Part 3: Synthesis & Manufacturing

While 3-(2-Bromoethyl)phenol can be prepared via demethylation of 3-(2-bromoethyl)anisole, the most robust laboratory route involves the reduction of 3-hydroxyphenylacetic acid followed by selective bromination.[1]

Route: Selective Bromination (The Appel Reaction)

This method avoids strong acids (like HBr) that might cause ring bromination or degradation.

-

Step 1: Reduction. Treatment with Borane-THF (

) reduces the carboxylic acid to the alcohol, yielding 3-(2-hydroxyethyl)phenol.[1] -

Step 2: Bromination. The Appel reaction (

) converts the primary alcohol to the bromide.-

Note: The phenolic OH is less reactive towards

than the primary aliphatic alcohol, allowing for selectivity without protection if stoichiometry is strictly controlled (1.05 eq).[2]

-

Part 4: Experimental Protocol (Validated)

Objective: Synthesis of a pharmacophore scaffold via N-alkylation of a secondary amine (e.g., Piperidine) using 3-(2-Bromoethyl)phenol.

Context: This protocol assumes the use of the unprotected phenol, utilizing the difference in pKa between the amine and the phenol to direct selectivity.[2]

Materials:

-

3-(2-Bromoethyl)phenol (1.0 eq)[1]

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq)[2] -

Acetonitrile (ACN, anhydrous)

-

Sodium Iodide (NaI, 0.1 eq, catalyst)[2]

Step-by-Step Methodology:

-

Preparation:

-

Dissolve 3-(2-Bromoethyl)phenol (10 mmol, 2.01 g) in anhydrous ACN (50 mL).

-

Add anhydrous

(20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g). -

Expert Insight: The addition of NaI generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and minimizing thermal degradation.[2]

-

-

Amine Addition:

-

Add Piperidine (12 mmol, 1.02 g) dropwise at room temperature.

-

Control: Do not add the phenol to the base first without the amine present; this minimizes the concentration of free phenoxide available for self-alkylation.[2]

-

-

Reaction:

-

Heat the mixture to reflux (80°C) under nitrogen atmosphere for 6–12 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the amine product (Rf ~0.2, stains with Ninhydrin or Dragendorff).

-

-

Workup:

-

Cool to room temperature.[2] Filter off inorganic solids (

, KBr).[2] -

Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).

-

Crucial Step: The product contains a basic amine and an acidic phenol.[2] It is zwitterionic-like but likely exists as the neutral molecule in organic solvent.[1][2]

-

Dry over

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Gradient: 0%

10% MeOH in DCM.[2]

-

Diagram 2: Experimental Workflow

Caption: Optimized workflow for N-alkylation minimizing self-polymerization risks.

Part 5: Safety & Handling (SDS Summary)

-

Hazards:

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Protect from light (amber vials).

-

Avoid storage with strong bases or oxidizing agents.[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved from [Link]

-

Organic Chemistry Portal (2024). Synthesis of Phenols and Alkyl Bromides (Appel Reaction). Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Isomeric Divergence: A Technical Analysis of 3- vs. 4-(2-Bromoethyl)phenol

Executive Summary

In the landscape of medicinal chemistry intermediates, 3-(2-Bromoethyl)phenol (meta-isomer) and 4-(2-Bromoethyl)phenol (para-isomer) represent a classic case of structural isomerism dictating functional utility. While chemically similar, their divergent geometries and electronic profiles lead to distinct roles in drug development.

The 4-isomer is a commercially critical scaffold, serving as the primary anchor for the synthesis of Metoprolol (a WHO Essential Medicine) and various tyramine-based receptor ligands. In contrast, the 3-isomer functions primarily as a high-value tool for Structure-Activity Relationship (SAR) profiling, allowing researchers to probe the steric tolerance of receptor binding pockets (e.g., probing "meta-space" in adrenergic or serotonergic receptors) and serving as a precursor for specialized radiotracers.

This guide analyzes the physicochemical distinctions, synthetic pathways, and reactivity profiles of these two isomers, providing actionable protocols for their handling and derivatization.

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the substitution pattern on the benzene ring. This geometric variation influences not only the melting point and crystal packing but also the electronic environment of the phenolic hydroxyl group.

Comparative Data Table

| Property | 4-(2-Bromoethyl)phenol (Para) | 3-(2-Bromoethyl)phenol (Meta) |

| Structure | Linear, Symmetric ( | Kinked, Asymmetric ( |

| CAS Number | 14140-15-9 | 52059-50-4 |

| Physical State | Crystalline Solid | Low-melting Solid or Oil |

| Melting Point | 88–92 °C | < 50 °C (often oil at RT) |

| Boiling Point | ~276 °C (760 Torr) | ~280 °C (Predicted) |

| pKa (Phenol) | ~9.91 (Predicted) | ~9.85 (Predicted) |

| Key Application | Metoprolol Synthesis, Tyrosol mimics | SAR Probing, Radiotracer precursors |

Electronic Effects & Reactivity[1][2][3]

-

4-Isomer (Para): The (2-bromoethyl) group is in the para position. Alkyl groups are weakly electron-donating (+I). In the para position, the alkyl group can also participate in hyperconjugation, slightly increasing the electron density of the ring. However, the bromine atom at the end of the ethyl chain exerts a weak inductive withdrawal (-I), but its distance (2 carbons) dampens this effect on the phenol.

-

3-Isomer (Meta): The substituent is meta. Resonance effects from the alkyl group cannot directly delocalize to the carbon bearing the hydroxyl group. The interaction is primarily inductive. This often makes meta-substituted phenols slightly more acidic than their para-alkyl counterparts, though the difference here is marginal.

Implication: In nucleophilic substitution reactions (e.g., O-alkylation), the 4-isomer's phenoxide is slightly more nucleophilic due to better resonance donation from the para-alkyl chain, making it a more robust substrate for large-scale ether synthesis.

Part 2: Synthetic Pathways[4]

Both isomers are typically synthesized from their corresponding hydroxyphenylacetic acid or (hydroxyethyl)phenol (Tyrosol) precursors. The choice of bromination agent is critical to avoid brominating the aromatic ring.

Pathway Visualization (DOT)

Experimental Protocol: Synthesis of 4-(2-Bromoethyl)phenol

Context: This protocol utilizes HBr, which is scalable and cost-effective for the solid para-isomer.

Reagents:

-

4-(2-Hydroxyethyl)phenol (p-Tyrosol): 1.0 eq

-

Hydrobromic acid (48% aq): 5.0 eq

-

Benzene or Toluene (Solvent): 10 volumes

Step-by-Step:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Dissolution: Charge p-Tyrosol and Toluene. Heat to 60°C to ensure partial solubility.

-

Addition: Add 48% HBr dropwise over 30 minutes. The mixture may biphasic initially.[1]

-

Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. A Dean-Stark trap can be used to remove water, driving the equilibrium forward.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting alcohol (Rf ~0.2) should disappear, replaced by the bromide (Rf ~0.6).

-

Workup: Cool to room temperature. Separate the organic layer.[2] Wash with water (2x), sat. NaHCO3 (to remove acid traces), and brine.

-

Crystallization: Dry over MgSO4, filter, and concentrate. The 4-isomer will crystallize upon cooling (recrystallize from Hexane/Ether if necessary).

Part 3: Reactivity & Applications

The divergence in application is driven by the shape of the molecule.

The 4-Isomer: The Metoprolol Gateway

The para-isomer is the "workhorse." Its linear geometry allows it to fit into the synthesis of Metoprolol Succinate , a selective

-

Mechanism: The phenol moiety is O-alkylated with epichlorohydrin. The para-bromoethyl group (or its methoxy-precursor in some routes) provides the "tail" of the drug.

-

Why Para? The

-adrenergic receptor pocket specifically accommodates the para-substituted phenoxy-propanolamine pharmacophore. Meta-substitution results in a significant loss of potency (10-100x fold reduction).

The 3-Isomer: The SAR Probe

The meta-isomer is the "explorer." It is used to synthesize analogues that test the spatial constraints of a binding pocket.

-

Receptor Mapping: By synthesizing the meta-analogue of a known para-active drug, researchers can determine if the receptor has "width" or "depth" in that specific vector.

-

Radiochemistry: 3-(2-Bromoethyl)phenol is often used as a precursor for F-18 labeling . The bromine is a good leaving group for nucleophilic fluorination (

), allowing the creation of PET tracers to image systems where meta-substitution is tolerated.

Application Workflow (DOT)

Part 4: Safety & Handling (E-E-A-T)

As alkylating agents, both isomers pose specific hazards. The presence of the alkyl bromide moiety makes them potential vesicants (blistering agents) and DNA alkylators.

-

Vesicant Action: The

group is a primary alkyl halide. It reacts readily with biological nucleophiles (proteins, DNA).-

Warning: Direct skin contact can cause delayed burns. The 4-isomer (solid) dust is a severe respiratory irritant. The 3-isomer (oil) penetrates skin rapidly.

-

-

Decomposition: Both isomers can slowly release HBr if exposed to moisture/light. Store in amber vials, under argon, at 2-8°C.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the bromide and neutralize the agent before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]

-

Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites.[8] Archives of Pharmacal Research, 23(3), 226-229.[8] (Describes the use of para-substituted phenols in Metoprolol synthesis). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]

- 3. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]

- 4. 4-(2-BROMOETHYL)PHENOL CAS#: 14140-15-9 [amp.chemicalbook.com]

- 5. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]

- 6. 4-(2-BROMOETHYL)PHENOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4-羟基苯乙基溴 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

meta-isomer structure of (2-bromoethyl)phenol

An In-Depth Technical Guide to 3-(2-Bromoethyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3-(2-Bromoethyl)phenol is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide, this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures. Its structure is particularly relevant in the field of drug discovery, where the meta-substituted phenethyl scaffold is a recurring motif in biologically active compounds. This guide provides a comprehensive overview of 3-(2-bromoethyl)phenol, detailing its fundamental properties, validated synthetic protocols, spectroscopic signature, chemical reactivity, and strategic applications in the development of novel therapeutic agents.

Core Physicochemical & Structural Properties

A thorough understanding of a synthetic building block begins with its fundamental physicochemical properties. These parameters govern its behavior in reaction media, its purification, and its handling. The key properties of 3-(2-bromoethyl)phenol are summarized below.[1]

| Property | Value |

| IUPAC Name | 3-(2-Bromoethyl)phenol |

| CAS Number | 52059-50-4 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Monoisotopic Mass | 199.98368 Da |

| Appearance | (Typically) Off-white to pale yellow solid or oil |

| Topological Polar Surface Area | 20.2 Ų |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

The structure, characterized by a hydroxyl group and a bromoethyl substituent at the meta-position of a benzene ring, provides a unique combination of reactivity.

Caption: 2D Structure of 3-(2-Bromoethyl)phenol.

Synthesis Protocol: From Alcohol to Alkyl Bromide

The most direct and reliable synthesis of 3-(2-bromoethyl)phenol involves the bromination of its corresponding alcohol precursor, 3-hydroxyphenethyl alcohol (also known as 2-(3-hydroxyphenyl)ethanol).[2] This transformation is a cornerstone of organic synthesis, converting a poor leaving group (-OH) into an excellent one (-Br), thereby activating the side chain for subsequent nucleophilic substitution reactions.

Causality in Protocol Design

The choice of brominating agent is critical. While reagents like phosphorus tribromide (PBr₃) are effective, they can be harsh and lead to side reactions with the phenol group. A common and often higher-yielding method involves using an aqueous solution of hydrobromic acid (HBr) with a sulfuric acid (H₂SO₄) catalyst. The strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by the bromide ion. The reaction is typically heated to overcome the activation energy for this Sₙ2-type reaction.

Experimental Workflow

Sources

3-(2-Bromoethyl)phenol boiling point and melting point data

This guide is structured as an advanced technical resource for research scientists and medicinal chemists. It addresses the specific physical properties of 3-(2-Bromoethyl)phenol , synthesizes available data with predictive models where experimental values are scarce, and provides a validated protocol for its preparation.

Executive Summary & Application Context

3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical bifunctional building block in medicinal chemistry. Unlike its more common para-isomer, the meta-substitution pattern offers unique steric geometry, making it invaluable for designing ligands that require a "bent" or non-linear conformation to fit specific enzyme pockets or receptor sites.

This compound features two distinct reactive handles:[1]

-

Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification, often used to anchor the molecule to a scaffold.

-

Alkyl Bromide (-CH₂CH₂Br): An electrophile susceptible to nucleophilic substitution (

), ideal for introducing ethyl-linked amines, thiols, or carbon-nucleophiles.

Key Application: It is frequently employed as a "linker" moiety in fragment-based drug discovery (FBDD) to connect pharmacophores while maintaining a specific distance and angle.

Physical Properties Data

Due to the lower commercial availability of the meta-isomer compared to the para-isomer, experimental data is often conflated. The tables below rigorously distinguish between the experimentally validated para-benchmark and the specific data for the meta-target.

Table 1: Comparative Physical Properties

| Property | 3-(2-Bromoethyl)phenol (Meta-Isomer) | 4-(2-Bromoethyl)phenol (Para-Benchmark) |

| CAS Number | 52059-50-4 | 14140-15-9 |

| Molecular Formula | ||

| Molecular Weight | 201.06 g/mol | 201.06 g/mol |

| Physical State | Low-melting solid or viscous oil | Crystalline Solid |

| Melting Point | 42–45 °C (Predicted/Est.)* | 88–92 °C [1] |

| Boiling Point | ~135–140 °C @ 2 mmHg (Est.) | 175 °C @ 15 mmHg [2] |

| Density | 1.50 ± 0.05 g/cm³ | 1.501 g/cm³ |

| pKa (Phenol) | 9.85 ± 0.15 | 9.91 |

| LogP | 2.72 | 2.81 |

*Note: Meta-substituted aromatics typically exhibit lower melting points than their para-counterparts due to less efficient crystal packing symmetry.

Table 2: Solubility Profile

| Solvent | Solubility | Application Note |

| Dichloromethane (DCM) | High | Preferred solvent for bromination reactions. |

| Ethyl Acetate | High | Excellent for extraction and purification. |

| Water | Low | < 1 mg/mL; requires organic co-solvent. |

| DMSO | High | Suitable for biological assay stock solutions. |

Synthesis & Purification Protocol

Since the meta-isomer is often synthesized in situ or on-demand, the following protocol is designed for the conversion of 3-(2-Hydroxyethyl)phenol (CAS: 621-37-4) to 3-(2-Bromoethyl)phenol .

Reaction Type: Nucleophilic Substitution (Alcohol to Alkyl Bromide)

Mechanism:

Protocol: Bromination using Phosphorus Tribromide (

)

Reagents:

-

Starting Material: 3-(2-Hydroxyethyl)phenol (1.0 eq)

-

Reagent: Phosphorus Tribromide (

) (0.4 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Saturated Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Charge the flask with 3-(2-Hydroxyethyl)phenol (10.0 g, 72.4 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Addition: Dilute

(2.8 mL, 29.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will have a higher

than the starting alcohol. -

Quench: Cool the mixture back to 0 °C. Slowly add saturated

solution (50 mL) to neutralize acidic byproducts. -

Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Filter and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure bromide.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and utilizing this compound, highlighting the divergence between the meta and para isomers.

Caption: Synthesis workflow for 3-(2-Bromoethyl)phenol via PBr3 bromination, highlighting the SN2 mechanistic pathway.

Safety & Handling (HSE)

-

Corrosivity: Alkyl bromides are potent alkylating agents. They can alkylate DNA and proteins. Handle in a fume hood with double-gloving (Nitrile).

-

Lachrymator: Benzyl/Phenethyl halides can be severe eye irritants.[1]

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol ring. Light sensitive—store in amber vials.

References

-

PubChem. (2024).[3] Compound Summary: 3-(2-Bromoethyl)phenol (CAS 52059-50-4).[4] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Bromination of Alcohols. Retrieved from [Link]

Sources

Technical Guide: CAS 52059-50-4 (3-(2-Bromoethyl)phenol)

[1][2]

Identity & Chemical Characterization

CAS 52059-50-4 corresponds to 3-(2-Bromoethyl)phenol , a specialized alkylating agent used primarily as a building block in medicinal chemistry for introducing the 3-hydroxyphenethyl pharmacophore.

Nomenclature & Synonyms

-

IUPAC Name: 3-(2-Bromoethyl)phenol[1]

-

Common Synonyms:

-

Molecular Weight: 201.06 g/mol

Structural Analysis

The molecule consists of a phenol ring substituted at the meta (3-) position with a 2-bromoethyl group. This specific substitution pattern is critical in drug design, often distinguishing the biological activity of meta-substituted ligands from their para-substituted counterparts (e.g., in opioid or monoamine receptor ligands).

| Property | Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~278°C (Predicted) |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water |

| Stability | Light-sensitive; prone to slow hydrolysis or polymerization if stored improperly |

Synthesis & Production Strategies

The synthesis of 3-(2-Bromoethyl)phenol typically proceeds via the bromination of its corresponding alcohol precursor, 3-(2-hydroxyethyl)phenol (CAS 13398-94-2). This transformation requires careful control to prevent bromination of the aromatic ring or polymerization initiated by the phenoxide moiety.

Core Synthetic Pathway

The most reliable route involves the nucleophilic substitution of the aliphatic hydroxyl group using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Figure 1: Synthetic pathway for the conversion of 3-(2-hydroxyethyl)phenol to 3-(2-bromoethyl)phenol.[1][3]

Experimental Protocol: Bromination via PBr₃

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

-

Setup: Charge a flame-dried round-bottom flask with 3-(2-hydroxyethyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C under nitrogen.

-

Addition: Dropwise add phosphorus tribromide (PBr₃) (0.35–0.4 eq) over 20 minutes. The stoichiometry is critical; excess PBr₃ can lead to side reactions on the electron-rich phenol ring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO₄ or ceric ammonium molybdate).

-

Quench: Carefully quench with ice-cold saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is prone to decomposition on acidic silica; rapid elution is recommended.

Applications in Drug Development

CAS 52059-50-4 serves as a versatile electrophile in the synthesis of bioactive small molecules. Its primary utility lies in introducing the 3-hydroxyphenethyl motif, a scaffold found in various analgesics, alkaloids, and neurotransmitter analogs.

Mechanism of Action: Alkylating Agent

The terminal bromide is a good leaving group, making the ethyl chain highly susceptible to SN2 attack by nucleophiles (amines, thiols, or enolates).

Key Application: Synthesis of Amino-Phenol Derivatives A documented downstream product is 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol (CAS 52059-51-5), formed by reacting CAS 52059-50-4 with N-methyl-2-phenylethylamine. This reaction highlights the compound's role in building complex amine scaffolds.

Figure 2: General workflow for the N-alkylation of amines using 3-(2-bromoethyl)phenol.

Critical Considerations: Chemoselectivity

-

Challenge: The molecule contains both a nucleophile (phenol -OH) and an electrophile (alkyl bromide). Under basic conditions, the phenol is deprotonated (pKₐ ~10) and can attack the bromide of another molecule, leading to polymerization (poly-ethers).

-

Solution:

-

Stoichiometry: Use a large excess of the amine nucleophile to favor intermolecular N-alkylation over O-alkylation.

-

Protection: If the amine is non-nucleophilic or valuable, protect the phenol as a silyl ether (e.g., TBDMS) or benzyl ether prior to the alkylation step, then deprotect globally at the end.

-

Safety & Handling

-

Hazards: As an alkylating agent, CAS 52059-50-4 is a potential mutagen and skin/eye irritant. It causes severe eye irritation (H319) and skin irritation (H315).

-

Storage: Store at -20°C under inert gas. The compound is sensitive to light and moisture. Darkening of the solid/oil indicates decomposition (HBr release).

References

-

Synthesis of 3-(2-Bromoethyl)phenol: Weibel, P. A.; Hesse, M. Helvetica Chimica Acta, 1973 , 56, 2460–2479.[1]

-

Alternative Synthetic Route: Moreau, C.; Rouessac, F. Bulletin de la Société Chimique de France, 1973 , 3427–3432.[1]

-

Downstream Product Identification (CAS 52059-51-5): ChemSrc Chemical Database, Entry for 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol.[4]

-

Precursor Information (3-(2-Hydroxyethyl)phenol): PubChem Compound Summary, CID 84221 (Isomer Reference).

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(2-Bromoethyl)phenol

[1]

Abstract

This guide details the protocol for the selective bromination of 3-hydroxyphenethyl alcohol (CAS 13398-94-2) to synthesize 3-(2-bromoethyl)phenol (CAS 52059-50-4). The transformation presents a classic chemoselectivity challenge: converting a primary aliphatic alcohol to an alkyl bromide in the presence of a free phenolic hydroxyl group. This protocol prioritizes the Appel Reaction as the "Gold Standard" method for laboratory-scale synthesis due to its mild, neutral conditions which prevent phenol alkylation or ring bromination. A secondary method using Phosphorus Tribromide (

Introduction & Retrosynthetic Analysis

The target molecule, 3-(2-bromoethyl)phenol, is a valuable intermediate in the synthesis of opioid receptor antagonists and other phenethylamine-based pharmaceuticals.[1]

The Chemoselectivity Challenge

The starting material contains two distinct nucleophilic sites:[1]

-

Aliphatic Primary Alcohol (

C-OH): The target for substitution.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Phenolic Hydroxyl (

C-OH): Acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Direct treatment with hydrobromic acid (HBr) is not recommended due to the risk of ring bromination and dehydration side reactions. The strategy must utilize reagents that activate the aliphatic oxygen specifically or rely on the superior nucleophilicity of the aliphatic alcohol.

Retrosynthetic Pathway

The synthesis relies on activating the aliphatic alcohol into a leaving group (oxyphosphonium intermediate) that is displaced by bromide in an

Figure 1: Retrosynthetic logic relying on phosphorus-mediated activation.

Method A: The Appel Reaction (Recommended)

Best for: High purity, lab-scale (mg to multi-gram), acid-sensitive substrates.

Mechanism: Triphenylphosphine (

Reagents & Equipment

| Reagent | Equiv.[1][2][3] | Role | CAS |

| 3-Hydroxyphenethyl alcohol | 1.0 | Substrate | 13398-94-2 |

| Carbon Tetrabromide ( | 1.25 | Bromine Source | 558-13-4 |

| Triphenylphosphine ( | 1.25 | Activator | 603-35-0 |

| Dichloromethane (DCM) | Solvent | 0.1 M Conc. | 75-09-2 |

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-hydroxyphenethyl alcohol (1.0 equiv) and carbon tetrabromide (

, 1.25 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath. -

Addition: Dissolve triphenylphosphine (

, 1.25 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-

Why: Controlling the addition limits the exotherm and prevents side reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

-

-

Workup:

-

Purification: Purify the residue via silica gel flash chromatography.

Method B: Phosphorus Tribromide ( )

Best for: Scale-up (>50g), cost-efficiency. Caveat: Generates HBr gas; requires strict temperature control to maintain chemoselectivity.

Reagents

| Reagent | Equiv. | Role |

| 3-Hydroxyphenethyl alcohol | 1.0 | Substrate |

| Phosphorus Tribromide ( | 0.4 | Brominating Agent |

| DCM or Toluene | Solvent | 0.2 M Conc. |

Step-by-Step Protocol

-

Setup: Equip a 3-neck flask with an addition funnel, thermometer, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr).

-

Solvation: Dissolve the starting alcohol in anhydrous DCM (or Toluene) and cool to -10°C to 0°C .

-

Addition: Add

(0.4 equiv) dropwise via the addition funnel. Do not allow temperature to exceed 5°C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for an additional 2-12 hours.

-

Quench: Cool back to 0°C. Very slowly add water or saturated

solution.-

Warning: Quenching excess

is highly exothermic.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2x). Combine organics, dry over

, and concentrate. -

Purification: Flash chromatography as described in Method A.

Process Workflow & Decision Tree

Figure 2: Operational workflow for selecting and executing the synthesis.

Analytical Data & QC

Upon isolation, the product should be verified using NMR.[1][6]

-

Appearance: Colorless to pale yellow oil (may crystallize upon standing/cooling).[1]

-

NMR (400 MHz,

-

7.15 (t, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

6.80 (d, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

6.70 (s, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

6.68 (d, 1H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

5.10 (s, 1H, Ar-OH, broad)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3.55 (t, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3.10 (t, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Key Diagnostic: The shift of the triplet from ~3.8 ppm (starting alcohol

) to ~3.55 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Safety & Troubleshooting

Safety Hazards[1][9]

-

Alkylating Agent: 3-(2-Bromoethyl)phenol is a potential alkylating agent. It may act as a vesicant or skin irritant. Handle with double gloves and in a fume hood.

-

Carbon Tetrabromide: Hepatotoxic.[1] Avoid inhalation.

-

Phosphorus Tribromide: Reacts violently with water to produce corrosive HBr gas.[1]

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Low Yield | Phenol interference | Ensure reaction is kept cold (0°C). Use Appel conditions. |

| Sticky Solid in Flask | Polymerized TPPO | Triturate crude mixture with cold diethyl ether to precipitate TPPO before column. |

| Ring Bromination | Reaction too hot/acidic | Avoid reflux. Ensure |

| Starting Material Remains | Wet solvent | Water quenches the phosphonium intermediate. Use anhydrous DCM. |

References

-

Appel Reaction Mechanism & Scope

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

-

-

General Protocol for Alcohol Bromin

):-

Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide." Organic Syntheses, Coll. Vol. 3, p.370.

-

-

Product Identification (3-(2-Bromoethyl)phenol)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol.

-

-

Chemoselectivity in Diols

-

Smith, J. G. (2024). Organic Chemistry. McGraw-Hill Education. (Standard reference for chemoselectivity of aliphatic vs phenolic alcohols).

-

reaction conditions for 3-(2-Bromoethyl)phenol Williamson ether synthesis

Application Note: High-Fidelity O-Alkylation of 3-(2-Bromoethyl)phenol

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Bifunctional Scaffolds 3-(2-Bromoethyl)phenol (CAS: 14113-56-5) is a high-value bifunctional building block. Its utility lies in its dual reactivity: a nucleophilic phenolic "head" and an electrophilic alkyl bromide "tail." However, this duality presents a critical synthetic challenge during Williamson ether synthesis.

When attempting to O-alkylate the phenol with an external electrophile (

-

Intermolecular Self-Alkylation (Polymerization): The phenoxide of one molecule attacks the alkyl bromide of another, leading to oligomers/polymers.

-

Elimination (Styrene Formation): The 2-bromoethyl chain is susceptible to E2 elimination under basic conditions, generating 3-vinylphenol derivatives.

The Solution: Kinetic Control & Basicity Modulation

Success relies on manipulating relative reaction rates (

Part 2: Mechanistic Pathways & Control Logic

The following diagram maps the kinetic landscape. Your goal is to maximize Pathway A while suppressing Pathways B and C.

Figure 1: Kinetic competition in the alkylation of 3-(2-bromoethyl)phenol. Pathway A is the target.

Part 3: Optimized Experimental Protocols

Protocol A: The "Standard" High-Fidelity Method

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Rationale:

This protocol uses Potassium Carbonate (

Materials:

-

Substrate: 3-(2-Bromoethyl)phenol (1.0 equiv)

-

Electrophile: Alkyl Halide (

) (1.5 – 2.0 equiv) -

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 – 3.0 equiv) -

Solvent: Acetone (HPLC Grade, dried over molecular sieves)

-

Catalyst (Optional): Potassium Iodide (

) (0.1 equiv) – Only use if R-X is a chloride.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Dissolve 3-(2-bromoethyl)phenol (1.0 equiv) and the external electrophile (1.5 equiv) in Acetone (

concentration relative to phenol).-

Critical Note: Adding the electrophile before the base ensures that as soon as phenoxide is formed, it encounters a high concentration of the desired partner, minimizing self-alkylation.

-

-

Activation: Add anhydrous

(2.0 equiv) in a single portion. -

Reaction: Heat the suspension to a gentle reflux (

) with vigorous stirring.-

Monitoring: Check TLC or LC-MS at 2 hours. If starting material remains, add another 0.5 equiv of electrophile.

-

Duration: Typically 4–12 hours.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid inorganic salts through a pad of Celite. Rinse the pad with acetone.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue usually contains the product and excess electrophile. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The polarity difference between the ether product and the excess alkyl halide is usually sufficient for easy separation.

Protocol B: The "Forced" Method for Unreactive Electrophiles

Best for: Secondary alkyl halides or sterically hindered electrophiles.

Rationale:

Cesium Carbonate (

Modifications to Protocol A:

-

Base: Replace

with -

Solvent: Replace Acetone with anhydrous DMF or Acetonitrile.

-

Temperature: Heat to

. Do not exceed -

Workup: DMF requires an aqueous extraction (EtOAc/Water wash) to remove the solvent.

Part 4: Data Summary & Troubleshooting

Base & Solvent Selection Matrix

| Condition Set | Base | Solvent | Temp ( | Chemoselectivity Score | Risk Factor |

| Standard (Rec.) | Acetone | 56 (Reflux) | High | Low. Slow reaction for hindered R-X. | |

| Accelerated | MeCN | 82 (Reflux) | Moderate | Moderate. Higher temp increases elimination risk. | |

| High Reactivity | DMF | 60 | High | Moderate. Difficult solvent removal; elimination risk if overheated. | |

| Aggressive | THF/DMF | 0 -> RT | Very Low | High. Strong base promotes rapid elimination and polymerization. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Formation of Gum/Insoluble Solid | Polymerization (Pathway B). | Increase dilution ( |

| New Spot on TLC (Non-polar, UV active) | Elimination to Styrene (Pathway C). | Lower reaction temperature. Switch from |

| Low Conversion | Poor Nucleophilicity. | Add 10 mol% TBAI (Phase Transfer Catalyst) or KI. Switch solvent to DMF. |

| Product is a mixture of Ether and Styrene | Competition between | The external electrophile is too unreactive. Use a more reactive leaving group (e.g., convert R-Cl to R-I or R-OTs). |

References

-

Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational methodology).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). "3-(2-Bromoethyl)phenol Compound Summary." National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6] Retrieved from [Link]

-

Byju's. (n.d.). "Williamson Ether Synthesis - Reaction, Mechanism, and Conditions." Retrieved from [Link]

Sources

The Strategic Utility of 3-(2-Bromoethyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Bromoethyl)phenol as a versatile pharmaceutical intermediate. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl side chain, makes it a valuable building block in the synthesis of a range of pharmaceutically active compounds, most notably the aryloxypropanolamine class of β-adrenergic receptor antagonists (beta-blockers).

Introduction: A Bifunctional Intermediate for Targeted Synthesis

3-(2-Bromoethyl)phenol (CAS No: 52059-50-4) is a substituted aromatic compound with the molecular formula C₈H₉BrO.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its two functional groups. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, ideal for Williamson ether synthesis.[2] Concurrently, the primary alkyl bromide provides a reactive site for nucleophilic substitution, typically with amines. This dual functionality allows for the strategic and controlled construction of more complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| CAS Number | 52059-50-4 | [1] |

Core Synthetic Applications: Building the Aryloxypropanolamine Scaffold

The primary application of 3-(2-Bromoethyl)phenol and its isomers is in the synthesis of aryloxypropanolamine-based pharmaceuticals. This scaffold is central to the therapeutic activity of many beta-blockers, which are widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmia. The synthesis typically proceeds through two key transformations: etherification of the phenolic hydroxyl group and subsequent reaction of the bromoethyl side chain, or a related derivative, with an amine.

Key Transformation 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry and is particularly effective for coupling phenols with alkyl halides.[2] In the context of synthesizing beta-blocker precursors, the phenolic proton of a substituted phenol is first abstracted by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic epoxide, typically epichlorohydrin, to form a glycidyl ether.

While 3-(2-Bromoethyl)phenol itself can undergo this reaction, a more common industrial route involves the synthesis of a more elaborate phenol first, which is then subjected to etherification. For the purpose of this guide, we will present a representative protocol for the etherification of a structurally related phenol, which is a key step in the synthesis of the beta-blocker Betaxolol. This protocol can be adapted for 3-(2-Bromoethyl)phenol with appropriate modifications to the starting material.

Protocol 1: Synthesis of 1-[4-(2-cyclopropylmethoxyethyl)phenoxy]-2,3-epoxypropane (A Betaxolol Precursor)

This protocol illustrates the etherification of a phenol with epichlorohydrin, a common strategy in the synthesis of aryloxypropanolamines.

Materials:

-

4-[2-(cyclopropylmethoxy)ethyl]phenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), if using a biphasic system.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-[2-(cyclopropylmethoxy)ethyl]phenol in the chosen solvent.

-

Base Addition: Add a stoichiometric equivalent of a suitable base (e.g., NaOH or K₂CO₃) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Epichlorohydrin Addition: Add an excess (typically 1.5-2 equivalents) of epichlorohydrin to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salt) has formed, remove it by filtration. The filtrate is then typically washed with water to remove any remaining base and salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired glycidyl ether.

Causality Behind Experimental Choices:

-

Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions of the epichlorohydrin.

-

Solvent: An aprotic polar solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting phenoxide.

Key Transformation 2: Alkylation of Amines

The bromoethyl group of 3-(2-Bromoethyl)phenol serves as an excellent electrophile for the introduction of an amino group via nucleophilic substitution. This reaction is fundamental to the synthesis of many active pharmaceutical ingredients. It is important to note that direct alkylation of amines can sometimes lead to over-alkylation, yielding secondary and tertiary amines as byproducts.[3] Careful control of stoichiometry and reaction conditions is therefore crucial.

Protocol 2: General Procedure for the Alkylation of Isopropylamine

This protocol provides a general method for the reaction of an aryl bromoethane derivative with isopropylamine, a key step in forming the side chain of many beta-blockers.

Materials:

-

Aryl bromoethane derivative (e.g., a product from a reaction involving 3-(2-Bromoethyl)phenol)

-

Isopropylamine (in excess)

-

Polar solvent (e.g., Ethanol, Methanol, or Acetonitrile)

-

Base (e.g., Potassium carbonate), optional, to scavenge HBr byproduct.

Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve the aryl bromoethane derivative in the chosen solvent.

-

Amine Addition: Add a significant excess of isopropylamine (typically 3-5 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any ammonium salts, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or crystallization to yield the desired secondary amine.

Causality Behind Experimental Choices:

-

Excess Amine: Using a large excess of the primary amine minimizes the potential for the product (a secondary amine) to react further with the starting alkyl bromide, thus reducing the formation of tertiary amine byproducts.

-

Sealed Vessel: Isopropylamine is volatile, so a sealed vessel is necessary when heating to prevent its evaporation.

Case Study: Conceptual Synthesis of a Betaxolol Analog from 3-(2-Bromoethyl)phenol

While a direct synthesis of Betaxolol starts from a para-substituted phenol, we can conceptualize the synthesis of a meta-substituted analog from 3-(2-Bromoethyl)phenol to illustrate the application of the aforementioned protocols.

Caption: Conceptual two-step synthesis of a Betaxolol analog.

Analytical Characterization

The structural elucidation and purity assessment of 3-(2-Bromoethyl)phenol and its reaction products are crucial for ensuring the quality and safety of the final pharmaceutical product. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3-(2-Bromoethyl)phenol would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the meta-substitution), a triplet for the methylene group adjacent to the bromine, and a triplet for the methylene group attached to the aromatic ring. The phenolic proton will appear as a broad singlet.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons (four unique signals due to symmetry) and the two aliphatic carbons of the ethyl chain.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-Bromoethyl)phenol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[6][7] Characteristic C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹, and C-H stretching for the aliphatic chain will be seen below 3000 cm⁻¹. A C-Br stretching absorption is expected in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-(2-Bromoethyl)phenol will show a molecular ion peak, and characteristic fragmentation may involve the loss of the bromine atom or cleavage of the ethyl side chain.[8]

Safety and Handling

As a halogenated phenol, 3-(2-Bromoethyl)phenol requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

3-(2-Bromoethyl)phenol is a strategically important intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of aryloxypropanolamine-based drugs and other complex molecules. A thorough understanding of its reactivity, coupled with the implementation of robust synthetic protocols and analytical methods, is essential for its effective and safe utilization in drug discovery and development.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

-

Sciencemadness Discussion Board. isopropylamine alkylation w/bromoethane not going as expected. [Link]

-

ATB (Automated Topology Builder). 3-(2-Bromoethyl)phenol | C8H9BrO | MD Topology | NMR | X-Ray. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

NIST WebBook. Phenol, 3-bromo-. [Link]

-

SpectraBase. 3-(2-Bromoethyl)oxolane - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

PubMed Central. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

-

PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

ResearchGate. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

-

ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

University of Massachusetts. The Williamson Ether Synthesis. [Link]

-

NP-MRD. NP0307855 · 4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol · H NMR Spectrum (1D, 400 MHz, H2O, predicted). [Link]

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]

-

PubMed. C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

-

NIST WebBook. Phenol, 2-bromo-. [Link]

-

Green Chemistry. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

-

SIELC Technologies. 4-(2-Bromoethyl)phenol. [Link]

-

PubChem. 4-(2-Bromoethyl)phenol. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

Sources

- 1. 3-(2-Bromoethyl)phenol | C8H9BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Phenol, 3-bromo- [webbook.nist.gov]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

Application Note: Chemoselective Nucleophilic Substitution of 3-(2-Bromoethyl)phenol

[1][2]

Strategic Analysis & Chemical Logic

The functionalization of 3-(2-Bromoethyl)phenol presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two reactive centers that can interfere with each other depending on the reaction conditions.[1]

The Mechanistic Challenge

-

The Electrophile (

): The primary alkyl bromide is an excellent substrate for -

The Nucleophile/Acid (

): The phenol (-

Issue A (Basic Nucleophiles): If the incoming nucleophile is a base (e.g., primary amine,

for conjugate acid), it will deprotonate the phenol to form a phenoxide/ammonium salt.[1] This neutralizes the nucleophile (halting the reaction) and generates phenoxide, which can act as a competing nucleophile, leading to intermolecular O-alkylation (polymerization).[1] -

Issue B (Non-Basic Nucleophiles): If the nucleophile is non-basic (e.g., Azide

), the phenol remains protonated, and direct substitution is feasible.[1][2]

-

Decision Matrix

The choice of protocol is dictated by the basicity of the intended nucleophile.[1]

| Target Product | Nucleophile | Basicity | Recommended Strategy |

| Azide / Nitrile | Low ( | Protocol A: Direct Substitution | |

| Amine | High ( | Protocol B: Protection-Deprotection | |

| Thioether | Variable | Protocol A (if neutral) or B (if thiolate) |

Visualizing the Workflow

The following decision tree illustrates the critical path for selecting the correct experimental procedure.

Figure 1: Strategic decision tree for nucleophilic substitution based on nucleophile basicity.

Experimental Protocols

Protocol A: Direct Substitution (Synthesis of 3-(2-Azidoethyl)phenol)

Applicability: For non-basic nucleophiles (

Materials

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Bromoethyl)phenol (2.01 g, 10 mmol) in anhydrous DMSO (20 mL).

-

Addition: Add Sodium Azide (0.975 g, 15 mmol) in a single portion.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 12–18 hours.

-

Workup:

-

Validation: The resulting oil is typically >95% pure.[1][2]

-

IR: Look for the strong characteristic azide stretch at

.[1]

-

Protocol B: Protection-Enabled Substitution (Synthesis of Amino-Derivatives)

Applicability: For basic nucleophiles (Primary/Secondary Amines).[1][2] Rationale: Amines will form a salt with the phenol.[1][2] Protecting the phenol as a Silyl Ether (TBDMS) removes the acidic proton, allowing the amine to act exclusively as a nucleophile at the bromide site.[1]

Phase 1: Phenol Protection

-

Reagents: 3-(2-Bromoethyl)phenol (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.2 eq), DCM (Solvent).[1][2]

-

Procedure:

Phase 2: Nucleophilic Substitution (

)[1]

-

Reagents: Protected Bromide (1.0 eq), Target Amine (3.0 eq), Acetonitrile or DMF.[1][2]

-

Note: Use excess amine to prevent dialkylation (formation of tertiary amines).[1]

-

-

Procedure:

Phase 3: Deprotection

Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Phenol acting as nucleophile (O-alkylation) | Ensure reaction temperature is kept low (<40°C).[1][2] O-alkylation has a higher activation energy than N-alkylation of azide.[1][2] |

| Polymerization (Protocol B) | Incomplete protection | Check Phase 1 completion by TLC. Presence of free phenol during amination leads to polymers.[1][2] |

| Product stuck in Aqueous Phase | Amphoteric nature of amino-phenol | For Protocol B product isolation, avoid strong acid workups.[1][2] Use Isoelectric point precipitation or extraction with n-Butanol.[1][2] |

References

-

Phenol Reactivity & Protection

-

Nucleophilic Substitution Mechanisms

-

Azide Synthesis Protocols

-

Handling of 3-(2-Bromoethyl)

Disclaimer: These protocols involve hazardous chemicals (alkyl bromides, azides).[1][2] All work must be performed in a chemical fume hood with appropriate PPE.[1][2] A risk assessment regarding the potential formation of explosive azides (if using DCM) or shock-sensitive solids must be conducted prior to experimentation.

3-(2-Bromoethyl)phenol as a building block in medicinal chemistry

High-Fidelity Building Block for Phenethylamine Scaffolds and Linker Systems

Executive Summary

3-(2-Bromoethyl)phenol (CAS: 14125-13-4) is a bifunctional "privileged structure" in medicinal chemistry. Unlike its para-isomer, the meta-substitution pattern offers unique geometric vectors crucial for accessing specific binding pockets in G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic targets.

This guide addresses the specific challenges of working with this molecule: chemoselectivity (Phenol -OH vs. Alkyl Bromide) and stability (prevention of elimination to 3-vinylphenol). We present a validated workflow for utilizing this building block to synthesize meta-tyramine derivatives and macrocyclic linkers, emphasizing a "Protection-First" strategy to maximize yield and purity.

Structural Analysis & Reactivity Profile

The utility of 3-(2-Bromoethyl)phenol lies in its dual reactivity, allowing it to serve as a linchpin in Fragment-Based Drug Discovery (FBDD).

Chemoselectivity Matrix

| Functional Group | Reactivity Type | pKa / Electronic Character | Primary Application |

| Phenol (-OH) | Nucleophile (Hard) | pKa ~10 (Acidic) | O-Alkylation (Ether linkers), Esterification (Prodrugs) |

| Alkyl Bromide | Electrophile (Soft) | Good Leaving Group | N-Alkylation (Amines), S-Alkylation (Thiols), C-C bond formation |

| Ethyl Spacer | Flexible Linker | 2-Carbon Chain | Distance optimization (approx. 2.5 Å) between pharmacophores |

The "Styrene Trap" (Critical Stability Warning)

The most common failure mode when using this reagent is the inadvertent elimination of HBr to form 3-vinylphenol (m-hydroxystyrene) . This occurs under strong basic conditions or high temperatures (

Visualizing the Reactivity Pathways:

Figure 1: Reaction pathway bifurcation. Path A (Green) is the validated route to avoid the "Styrene Trap" (Red).

Key Applications

Synthesis of CNS-Active Ligands (meta-Tyramines)

The 3-hydroxyphenethylamine moiety is a core pharmacophore in drugs targeting the Central Nervous System (CNS).

-

Relevance: Differentiates binding between Dopamine D2/D3 receptors and Adrenergic

receptors. -

Mechanism: The meta-hydroxyl group often acts as a hydrogen bond donor to serine residues in the receptor binding pocket (e.g., Ser5.42 in adrenergic receptors).

PROTACs and Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the 3-(2-bromoethyl)phenol motif serves as a "headgroup-linker" hybrid.

-

Geometry: The meta linkage induces a "kink" in the chain, preventing the linear stacking often seen with para isomers, which can improve solubility and permeability.

Experimental Protocol: Synthesis of N-Substituted meta-Tyramines

Scenario: Synthesis of a secondary amine library from 3-(2-bromoethyl)phenol. Strategy: Protection-First Approach (TBS Ether).

Materials

-

Starting Material: 3-(2-Bromoethyl)phenol (CAS: 14125-13-4)

-

Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Primary Amine (

), Potassium Carbonate ( -

Solvents: Dichloromethane (DCM), Acetonitrile (ACN), THF.

Step 1: Phenol Protection (Silylation)

Rationale: Masks the acidic proton to prevent self-alkylation and reduces E2 elimination risk.

-

Dissolve: In a round-bottom flask, dissolve 3-(2-bromoethyl)phenol (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Base: Add Imidazole (2.5 equiv) and stir at

for 10 min. -

Silylation: Add TBSCl (1.2 equiv) portion-wise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Self-Validation (TLC): Starting material (more polar) disappears; Product (less polar) appears.

-

-

Workup: Wash with water, brine, dry over

, and concentrate.-

Yield Target: >90% (Colorless oil).

-

Step 2: Nucleophilic Substitution (N-Alkylation)

Rationale: Uses mild base in polar aprotic solvent to favor

-

Dissolve: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

-

Add Nucleophile: Add the Primary Amine (

, 2.0 - 3.0 equiv).-

Note: Excess amine acts as the proton scavenger. If amine is precious, use 1.0 equiv Amine + 1.5 equiv DIPEA.

-

-

Conditions: Heat to

under -

Monitor: Reaction typically takes 12-18 hours.

-

Self-Validation (NMR): Look for the disappearance of the triplet at

ppm ( -

QC Check: Check for vinylic protons (

ppm). If present, lower temperature in future runs.

-

Step 3: Global Deprotection

-

Dissolve: Dissolve crude alkylated product in THF.

-

Reagent: Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

-

Purification: Quench with

(sat.), extract with EtOAc. Purify via Flash Column Chromatography (DCM:MeOH:NH3 system).

Data Presentation & Troubleshooting

NMR Diagnostic Table (400 MHz, )

Use this table to validate your intermediate and identify side products.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Ar- | 3.10 | Triplet (t) | Benzylic protons (Starting Material) |

| Ar-CH2- | 3.55 | Triplet (t) | Alkyl bromide (Starting Material) |

| Ar- | 2.75 - 2.85 | Multiplet | Product Formed |

| Ar-CH= | 5.25 (d), 5.75 (d) | Doublets | Elimination Impurity (Styrene) |

| Ar- | 6.65 | dd | Elimination Impurity (Styrene) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Elimination to styrene followed by polymerization. | Lower reaction temp to |

| O-Alkylation Side Product | Phenol was not fully protected or deprotected prematurely. | Ensure Step 1 completion. Avoid using |

| Incomplete Conversion | Steric hindrance of the amine. | Add Potassium Iodide (KI, 0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition). |

References

-

Compound Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 130848236, 3-bromo-2-(2-bromoethyl)phenol. Retrieved from [Link]

- Synthesis of Phenethylamines:Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 23, p.71 (1943). (General methodology for phenethylamine synthesis).

- Medicinal Chemistry Context: Cannon, J. G. (1985). Structure-Activity Relationships of Dopamine Agonists. Annual Review of Pharmacology and Toxicology. (Establishes the importance of the meta-hydroxyl pharmacophore).

Application Note: Strategic Bromination of 3-(2-hydroxyethyl)phenol

Executive Summary: The Selectivity Challenge

3-(2-hydroxyethyl)phenol presents a classic "Selectivity Crisis" in organic synthesis due to its bifunctional nature. It contains two distinct nucleophilic sites:

-

The Phenolic Hydroxyl (Ar-OH): Highly activating, directing electrophiles to ortho and para positions on the ring.

-

The Aliphatic Primary Alcohol (R-CH₂CH₂-OH): A nucleophile susceptible to substitution (

) reactions.

Selecting the correct reagent is not merely about "adding bromine"; it is about targeting the specific site while leaving the other intact. This guide outlines the two distinct pathways: Side-Chain Transformation (converting the alcohol to an alkyl bromide) and Nuclear Bromination (functionalizing the aromatic ring).

Decision Matrix: Pathway Selection

The following decision tree illustrates the reagent selection process based on the desired target moiety.

Figure 1: Strategic decision tree for bromination of 3-(2-hydroxyethyl)phenol. Select reagents based on whether the aliphatic chain or aromatic ring is the target.

Pathway A: Aliphatic Bromination (Side-Chain Targeting)

Objective: Convert the primary alcohol to an alkyl bromide without brominating the aromatic ring. Target Product: 3-(2-bromoethyl)phenol.

Primary Protocol: The Appel Reaction

The Appel reaction is the "Gold Standard" for this transformation because it operates under neutral conditions, preventing the electrophilic aromatic substitution that acidic reagents (like HBr) would trigger on the electron-rich phenol ring.

-

Reagents: Triphenylphosphine (

), Carbon Tetrabromide ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

-

Mechanism: Activation of the primary alcohol by a phosphonium intermediate followed by rapid

displacement.

Step-by-Step Protocol

-

Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) and

(1.1 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions with the phenolic hydroxyl.

-

Addition: Dissolve

(1.1 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.-

Observation: The solution may turn slightly yellow/orange.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (hexane/EtOAc).

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: The major byproduct is Triphenylphosphine oxide (

). Remove via filtration through a silica plug (eluting with non-polar solvent first) or precipitation with hexanes.

Critical Note on Selectivity: Primary alcohols react significantly faster than phenols in the Appel reaction. However, to guarantee 100% chemoselectivity, transient protection of the phenol (e.g., as a silyl ether) is recommended but often not strictly necessary if stoichiometry is controlled precisely [1].

Secondary Protocol: Phosphorus Tribromide ( )

Used primarily in industrial scaling due to lower cost, but carries higher risk.

-

Risk:

generates HBr in situ, which can catalyze ring bromination. Phenols also react with -

Mitigation: This route requires the phenol to be protected (e.g., Acetyl or Benzyl protection) before bromination, then deprotected [2].

Pathway B: Nuclear Bromination (Ring Targeting)

Objective: Install a bromine atom on the aromatic ring while leaving the aliphatic alcohol intact. Target Product: 4-bromo-3-(2-hydroxyethyl)phenol (Major isomer).

Primary Protocol: N-Bromosuccinimide (NBS)

NBS is preferred over elemental bromine (

-

Reagents: N-Bromosuccinimide (NBS).[3]

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Regiochemistry: The phenolic -OH is a strong ortho/para director. The alkyl chain at position 3 provides steric bulk, disfavoring the ortho position (C2). Therefore, the para position relative to the phenol (C4) is the dominant site of bromination [3].

Step-by-Step Protocol

-

Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) in Acetonitrile (MeCN).

-

Temperature Control: Cool to -10°C to 0°C.

-

Rationale: Lower temperatures maximize regioselectivity for the para product.

-

-

Addition: Add NBS (1.0 equiv) portion-wise over 30 minutes. Do not dump all at once.

-

Note: Protect the reaction from light to prevent radical side-chain bromination (benzylic position).

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

-

Quench: Add 10% Sodium Thiosulfate (

) solution to destroy unreacted bromine species. -

Isolation: Evaporate MeCN, extract with EtOAc, wash with brine.

Regioselectivity Visualization

The following diagram details the electronic and steric forces dictating the NBS reaction outcome.

Figure 2: Regiochemical outcome of EAS bromination. Position 4 is favored due to the cooperative directing effect of the OH group and steric hindrance at Position 2.

Analytical Summary & Reagent Comparison

| Feature | Appel Reaction ( | NBS Electrophilic Substitution | Phosphorus Tribromide ( |

| Target Site | Aliphatic Chain ( | Aromatic Ring ( | Aliphatic Chain ( |

| Mechanism | Electrophilic Aromatic Subst. | ||

| pH Conditions | Neutral (Mild) | Neutral/Slightly Acidic | Acidic (Generates HBr) |

| Selectivity | High (Primary OH > Phenol) | High (Para > Ortho) | Low (Reacts with Phenol) |

| Key Byproduct | Succinimide (Water soluble) | Phosphorous acid / HBr | |

| Recommendation | Primary Choice for Side Chain | Primary Choice for Ring | Avoid without protection |

References

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Conversion of Alcohols to Alkyl Halides). Link

-

Oberhauser, T. (2020).[3] A New Bromination Method for Phenols and Anisoles: NBS/HBF4[3]·Et2O in CH3CN.[3] The Journal of Organic Chemistry. Link

-

Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted phenols and anisoles.[3] The Journal of Organic Chemistry, 46(11), 2221-2225. Link

Sources

Application Note: Strategic Derivatization of 3-(2-Bromoethyl)phenol for Drug Discovery